Cas no 159391-49-8 (3-(Cbz-Amino)-Pentanoic Acid)

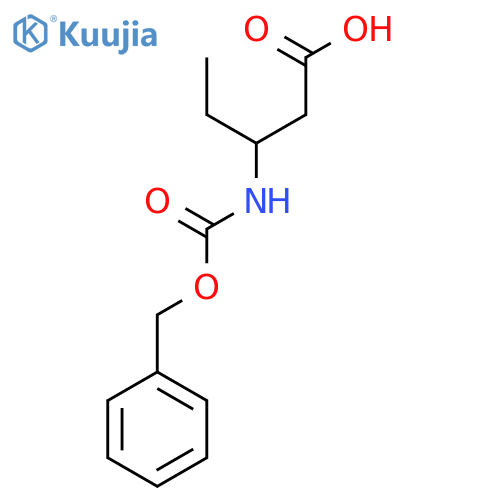

3-(Cbz-Amino)-Pentanoic Acid structure

商品名:3-(Cbz-Amino)-Pentanoic Acid

CAS番号:159391-49-8

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD06223378

CID:2197595

PubChem ID:58719947

3-(Cbz-Amino)-Pentanoic Acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-benzyloxycarbonylamino-pentanoic acid

- 3-Cbz-aMinopentanoic acid

- 3-BenzyloxycarbonylaMino-pentanoic acid

- MFCD06223378

- 3-(((Benzyloxy)carbonyl)amino)pentanoic acid

- 3-(((Benzyloxy)carbonyl)amino)pentanoicacid

- 3-{[(benzyloxy)carbonyl]amino}pentanoic acid

- Pentanoic acid, 3-[[(phenylmethoxy)carbonyl]amino]-

- SY242266

- 3-(benzyloxycarbonylamino)pentanoic acid

- 159391-49-8

- AKOS020949842

- AS-35960

- EN300-815257

- 3-(phenylmethoxycarbonylamino)pentanoic acid

- 3-(CBZ-AMINO)-PENTANOIC ACID

- 3-(Cbz-Amino)-Pentanoic Acid

-

- MDL: MFCD06223378

- インチ: 1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)

- InChIKey: FVBDPMBKPSHZGD-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC(CC(=O)O)CC)=O

計算された属性

- せいみつぶんしりょう: 251.11575802g/mol

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 75.6Ų

3-(Cbz-Amino)-Pentanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB334282-5 g |

3-(Cbz-amino)-pentanoic acid; 97% |

159391-49-8 | 5g |

€709.60 | 2022-06-10 | ||

| TRC | C228163-50mg |

3-(Cbz-Amino)-Pentanoic Acid |

159391-49-8 | 50mg |

$ 50.00 | 2022-04-01 | ||

| TRC | C228163-500mg |

3-(Cbz-Amino)-Pentanoic Acid |

159391-49-8 | 500mg |

$ 230.00 | 2022-04-01 | ||

| abcr | AB334282-1 g |

3-(Cbz-amino)-pentanoic acid; 97% |

159391-49-8 | 1g |

€266.00 | 2022-06-10 | ||

| Enamine | EN300-815257-0.05g |

3-{[(benzyloxy)carbonyl]amino}pentanoic acid |

159391-49-8 | 0.05g |

$359.0 | 2023-09-02 | ||

| Enamine | EN300-815257-1.0g |

3-{[(benzyloxy)carbonyl]amino}pentanoic acid |

159391-49-8 | 1g |

$671.0 | 2023-05-25 | ||

| 1PlusChem | 1P001R4N-5g |

Pentanoic acid, 3-[[(phenylmethoxy)carbonyl]amino]- |

159391-49-8 | 97% | 5g |

$597.00 | 2025-02-19 | |

| Enamine | EN300-815257-0.25g |

3-{[(benzyloxy)carbonyl]amino}pentanoic acid |

159391-49-8 | 0.25g |

$393.0 | 2023-09-02 | ||

| Enamine | EN300-815257-0.1g |

3-{[(benzyloxy)carbonyl]amino}pentanoic acid |

159391-49-8 | 0.1g |

$376.0 | 2023-09-02 | ||

| Chemenu | CM314380-5g |

3-(((Benzyloxy)carbonyl)amino)pentanoic acid |

159391-49-8 | 95% | 5g |

$434 | 2021-06-09 |

3-(Cbz-Amino)-Pentanoic Acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

159391-49-8 (3-(Cbz-Amino)-Pentanoic Acid) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:159391-49-8)3-(Cbz-Amino)-Pentanoic Acid

清らかである:99%

はかる:1g

価格 ($):198.0